molecular formula C13H16N6O3S B4506267 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4506267
M. Wt: 336.37 g/mol
InChI Key: HQZKFMUTUHLCBI-UHFFFAOYSA-N
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Description

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiadiazole ring and a pyridazinone ring, both of which are known for their diverse biological activities. The presence of these rings in the molecular structure makes this compound a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyridazinone intermediates. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The pyridazinone ring is often prepared by the condensation of hydrazine derivatives with diketones or ketoesters. The final step involves coupling these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the molecular structure.

Scientific Research Applications

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s pharmacological properties can be explored for the development of new drugs, particularly for treating diseases related to the central nervous system, inflammation, and cancer.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:

    Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, but may differ in their pharmacokinetic properties and specific molecular targets.

    Pyridazinone derivatives: These compounds share the pyridazinone ring and can have similar applications in medicine and industry, but may vary in their chemical reactivity and stability.

    Morpholine derivatives: These compounds contain the morpholine ring and are often used in drug development and materials science, but may have different mechanisms of action and biological effects.

The uniqueness of this compound lies in its combination of these structural features, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-9-15-16-13(23-9)14-11(20)8-19-12(21)3-2-10(17-19)18-4-6-22-7-5-18/h2-3H,4-8H2,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZKFMUTUHLCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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